Norethindrone acetate

Endometriosis Progestin Therapy Randomized Controlled Trial

Norethindrone acetate (NETA) is a synthetic 19-nortestosterone-derived progestin that serves as an orally active prodrug of norethindrone, a potent progestational agent. Upon oral administration, NETA undergoes rapid first-pass metabolism to release norethindrone, which binds to and activates nuclear progesterone receptors in target tissues including the reproductive tract, mammary glands, hypothalamus, and pituitary gland.

Molecular Formula C22H28O3
Molecular Weight 340.5 g/mol
Cat. No. B1195010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethindrone acetate
SynonymsAygestin
Estr-4-en-3-one, 17-(acetyloxy)-17-ethynyl-, (17beta)-
norethindrone acetate
norethindrone acetate, (17alpha)-(+-)-isomer
norethindrone acetate, (17alpha)-isomer
norethisterone acetate
Norlutate
Molecular FormulaC22H28O3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
InChIInChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3
InChIKeyIMONTRJLAWHYGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norethindrone Acetate: Comparative Evidence Guide for Scientific Procurement and Therapeutic Selection


Norethindrone acetate (NETA) is a synthetic 19-nortestosterone-derived progestin that serves as an orally active prodrug of norethindrone, a potent progestational agent [1]. Upon oral administration, NETA undergoes rapid first-pass metabolism to release norethindrone, which binds to and activates nuclear progesterone receptors in target tissues including the reproductive tract, mammary glands, hypothalamus, and pituitary gland [2]. NETA is widely utilized across multiple clinical domains, including endometriosis management, hormone replacement therapy, abnormal uterine bleeding, and contraception [1][3]. While numerous progestins share overlapping therapeutic indications, their clinical interchangeability is limited by substantial differences in receptor binding profiles, metabolic activation kinetics, tissue-specific efficacy, tolerability, and cost. This evidence guide provides quantitative comparator data to support rational selection of NETA over alternative progestins based on peer-reviewed clinical studies, receptor pharmacology data, and formulation-specific performance metrics.

Why In-Class Progestin Substitution Without Comparative Data Creates Clinical and Procurement Risk


Progestins are a chemically heterogeneous class of compounds with divergent receptor pharmacology, metabolic profiles, and clinical outcomes that preclude simple therapeutic substitution [1]. Norethindrone acetate distinguishes itself from other progestins through its unique prodrug activation pathway, which determines its bioavailability and sustained circulating norethindrone concentrations [2]. Clinically, NETA demonstrates superior endometrioma size reduction compared to dienogest [3], superior endometrial suppression compared to medroxyprogesterone acetate in combination regimens [4], and 10.8-fold higher systemic norethindrone exposure compared to equimolar norethindrone dosing [5]. Furthermore, NETA offers a substantial cost advantage—approximately 95% lower cost per treatment cycle—relative to injectable GnRH agonists such as leuprolide acetate while achieving comparable clinical outcomes [6]. These quantifiable differences in efficacy endpoints, pharmacokinetics, and pharmacoeconomics render NETA a distinct therapeutic entity that cannot be assumed interchangeable with other progestins without compromising clinical performance or resource allocation. Procurement decisions should therefore be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence: Norethindrone Acetate vs. Comparator Progestins


Endometrioma Size Reduction: NETA vs. Dienogest

In a prospective randomized controlled trial of 70 patients with endometriosis, norethindrone acetate (5 mg daily) demonstrated a significantly greater reduction in endometrioma size compared to dienogest (2 mg daily) (p = 0.037) [1]. Both treatments produced comparable pain relief, with dysmenorrhea scores reaching 0.00 ± 0.00 at 12 months in both groups. However, the dropout rate at six months was significantly lower in the NETA group (23.3%) versus the dienogest group (47.5%) (p = 0.026) [1]. This indicates superior patient tolerability and treatment persistence with NETA at the studied doses.

Endometriosis Progestin Therapy Randomized Controlled Trial

Endometrial Protection: NETA/Ethinyl Estradiol vs. Medroxyprogesterone Acetate/CEE

A randomized, double-blind, multicenter study of 945 postmenopausal women evaluated endometrial effects of various NETA/ethinyl estradiol (EE) combinations versus unopposed EE and versus 0.625 mg conjugated equine estrogens/2.5 mg medroxyprogesterone acetate (CEE/MPA) [1]. Treatment with 1 mg NETA/5 mcg EE and other NETA/EE combinations significantly reduced endometrial proliferation compared with 0.625 mg CEE/2.5 mg MPA at both 6 months (P < 0.02) and 12 months (P < 0.02) [1]. Endometrial hyperplasia developed in only 3 of 945 subjects receiving NETA-containing regimens (1 each in placebo, 0/5, and 0.25/5 groups) versus 23 subjects in the unopposed 0/10 EE group [1].

Hormone Replacement Therapy Endometrial Hyperplasia Progestin Comparator

Pharmacokinetic Superiority: NETA vs. Norethindrone

A crossover pharmacokinetic study (N=6) compared serum norethindrone levels following administration of 5 mg norethindrone acetate versus 0.35 mg norethindrone [1]. At all time points, norethindrone levels in participants taking 5 mg NETA exceeded the maximum detectable levels in those taking 0.35 mg norethindrone [1]. The average serum norethindrone concentration was 17.2 ng/mL (range 4.5-28.4 ng/mL) for NETA versus 1.6 ng/mL (range 0.42-3.2 ng/mL) for norethindrone—a 10.8-fold higher systemic exposure [1]. At 32 hours after final dose, residual levels remained higher with NETA (1.2 ng/mL) compared to norethindrone (0.05 ng/mL), demonstrating prolonged systemic exposure [1]. NETA also exhibited a higher elimination rate slope (-0.057 vs. -0.008) on day 8 [1].

Pharmacokinetics Bioavailability Contraception

Progesterone Receptor Binding Affinity: NETA vs. Norethindrone and Other Progestins

In competitive receptor binding assays using human uterine cytosol, norethindrone acetate exhibited a progesterone receptor inhibition constant (Ki) of 72 nM, approximately 10-fold lower affinity than norethindrone (Ki = 6.8 nM) and progesterone [1]. Among 19-nor-progestogens, the rank order of progesterone receptor binding affinity was: norethindrone (Ki = 2.3 × 10⁻⁹ M) > 5α-dihydronorethindrone > norethindrone acetate > lynestrenol > ethynodiol diacetate (Ki = 1.3 × 10⁻⁷ M) [2]. The acetate prodrug form requires in vivo deacetylation to release active norethindrone, contributing to its distinct pharmacokinetic profile and delayed peak activity [1][2].

Receptor Pharmacology Binding Affinity Mechanism of Action

Cost Differentiation: NETA vs. Depot Leuprolide Acetate

A retrospective study (NIRO; NCT07134920) evaluating pregnancy outcomes in BCL6-positive patients undergoing embryo transfer compares norethindrone acetate (5 mg daily for 6-8 weeks) to two monthly injections of Depo Lupron (leuprolide acetate 7.5 mg) [1]. The study notes a dramatic cost differential: Depo Lupron exceeds $2,000 per dose, whereas norethindrone acetate is available for under $100 for a one-month course—representing an approximately 95% cost reduction [1]. Prior studies have demonstrated comparable efficacy between these agents for managing endometriosis-associated pain [1].

Pharmacoeconomics Endometriosis Suppression Cost-Effectiveness

Transdermal Formulation Performance: NETA vs. Norethindrone in Sustained Release

Patent disclosures reveal that coadministration of norethindrone and norethindrone acetate in a transdermal matrix patch achieves peak norethindrone serum levels substantially within 24 hours after initiation of administration, addressing the delayed onset typically observed with transdermal NETA alone (maximum flux not attained until ~48 hours) [1][2]. The disclosed formulations contain norethindrone acetate in amounts of 3% to 25% w/w of the adhesive layer and norethindrone in amounts of 0.3% to 5% w/w [2]. A key finding is that norethindrone acetate does not convert to norethindrone in situ within the transdermal formulation but is converted only after migration into the serum of the subject [1][2]. This stability enables co-formulation without premature prodrug activation.

Drug Delivery Transdermal Patch Sustained Release

Optimal Research and Clinical Application Scenarios for Norethindrone Acetate Based on Quantitative Evidence


Endometriosis Clinical Trials Requiring Superior Endometrioma Reduction and Patient Retention

For clinical trials evaluating medical management of endometriosis, norethindrone acetate at 5 mg daily should be prioritized over dienogest 2 mg daily when the primary or secondary endpoints include endometrioma size reduction or treatment persistence. The randomized controlled evidence demonstrates significantly greater endometrioma reduction with NETA (p = 0.037) and a substantially lower dropout rate (23.3% vs. 47.5%, p = 0.026), while maintaining equivalent pain relief efficacy [1]. This dual advantage—superior lesion regression and improved patient retention—directly enhances trial power, reduces attrition bias, and increases the likelihood of detecting treatment effects. Procurement for endometriosis trials should specifically source pharmaceutical-grade NETA 5 mg tablets rather than assuming class interchangeability with other progestins.

Hormone Replacement Therapy Formulation Development Requiring Optimal Endometrial Protection

In the development or procurement of hormone replacement therapy combinations, norethindrone acetate/ethinyl estradiol formulations should be selected over medroxyprogesterone acetate/conjugated equine estrogens combinations when endometrial safety is a priority endpoint. The direct comparative evidence shows significantly greater endometrial proliferation suppression with NETA/EE combinations versus CEE/MPA at both 6 and 12 months (P < 0.02) [1]. With endometrial hyperplasia occurring in only 0.3% of NETA-containing regimen subjects versus 2.4% in unopposed estrogen groups, NETA provides robust endometrial protection essential for long-term HRT safety [1]. This quantitative advantage supports preferential procurement of NETA-based HRT formulations for clinical programs and hospital formularies where endometrial safety surveillance is mandated.

Assisted Reproductive Technology Protocols Prioritizing Cost-Effective Endometriosis Suppression

For fertility centers implementing endometriosis suppression protocols prior to embryo transfer, norethindrone acetate 5 mg daily for 6-8 weeks represents a rational, evidence-supported alternative to depot leuprolide acetate injections. The cost differential—approximately $100 per treatment course for NETA versus over $4,000 for two monthly leuprolide injections—represents a 95% cost reduction while maintaining comparable efficacy in suppressing endometriosis-associated inflammation [1]. This pharmacoeconomic advantage is particularly relevant for centers serving uninsured or underinsured populations, for clinical trials with constrained budgets, and for healthcare systems implementing value-based procurement initiatives. The evidence supports NETA as a first-line oral option in this setting, with injectable GnRH agonists reserved for patients with contraindications or intolerance to oral progestins.

Contraceptive Development Programs Leveraging Sustained Pharmacokinetic Profiles

For research programs developing progestin-only contraceptive products, norethindrone acetate at 5 mg daily provides a pharmacokinetic profile demonstrably superior to conventional 0.35 mg norethindrone. The 10.8-fold higher average serum norethindrone concentration (17.2 ng/mL vs. 1.6 ng/mL) and 24-fold higher residual level at 32 hours post-dose (1.2 ng/mL vs. 0.05 ng/mL) support NETA's biological plausibility as an effective contraceptive [1]. Additionally, NETA's longer half-life relative to norethindrone [1] reduces the stringency of daily dosing compliance required for contraceptive efficacy—a critical advantage for real-world use. Investigators developing novel contraceptive formulations or conducting contraceptive efficacy trials should preferentially select NETA over unesterified norethindrone to achieve more forgiving pharmacokinetic coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norethindrone acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.